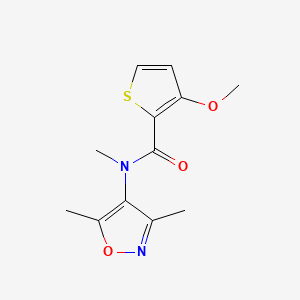
2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways that are involved in tumor growth, inflammation, and microbial infection. The compound has been shown to inhibit the activity of enzymes such as COX-2 and topoisomerase II, which are involved in these pathways. Furthermore, the compound has been shown to induce apoptosis in cancer cells, suggesting that it may have a cytotoxic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In vivo studies have shown that the compound can inhibit tumor growth in mouse models of breast cancer and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole in lab experiments include its relatively simple synthesis method, its potential as a scaffold for drug discovery, and its broad spectrum of biological activities. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous systems. Furthermore, the compound has not yet been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well understood.
Direcciones Futuras
There are several future directions for research on 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole. One direction is to further explore its potential as a scaffold for drug discovery, particularly for the development of new anticancer and anti-inflammatory agents. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific cellular targets. Furthermore, future research could focus on improving the solubility and pharmacokinetic properties of the compound, as well as studying its toxicological profile in vivo. Finally, the compound could be used as a building block for the synthesis of new materials with potential applications in fields such as electronics and catalysis.
Métodos De Síntesis
The synthesis of 2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole involves the reaction of 2-thiophenesulfonyl chloride with 1,3,3a,4,5,6,7,7a-octahydroisoindole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group with the nitrogen atom of the isoindole ring, followed by cyclization to form the epoxyisoindole ring system. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
2-Thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole has been studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. The compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities in vitro, making it a promising lead compound for drug discovery. Furthermore, the compound has been used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in materials science and organic synthesis.
Propiedades
IUPAC Name |
2-thiophen-2-ylsulfonyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c14-18(15,12-2-1-5-17-12)13-6-8-9(7-13)11-4-3-10(8)16-11/h1-2,5,8-11H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACOVLKABLFGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CN(CC3C1O2)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7585829.png)

![3-(1,3-thiazol-4-yl)-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]propanamide](/img/structure/B7585846.png)

![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)



![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7585895.png)

